Product packaging for 4-[2-(1H-Imidazol-1-yl)ethoxy]phenol(Cat. No.:CAS No. 80199-99-1)

4-[2-(1H-Imidazol-1-yl)ethoxy]phenol

Cat. No.: B14424107
CAS No.: 80199-99-1
M. Wt: 204.22 g/mol
InChI Key: QNZJCINSASAQMW-UHFFFAOYSA-N
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Description

4-[2-(1H-Imidazol-1-yl)ethoxy]phenol is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2O2 B14424107 4-[2-(1H-Imidazol-1-yl)ethoxy]phenol CAS No. 80199-99-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80199-99-1

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

4-(2-imidazol-1-ylethoxy)phenol

InChI

InChI=1S/C11H12N2O2/c14-10-1-3-11(4-2-10)15-8-7-13-6-5-12-9-13/h1-6,9,14H,7-8H2

InChI Key

QNZJCINSASAQMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1O)OCCN2C=CN=C2

Origin of Product

United States

Overview of Phenol and Imidazole Derivatives in Contemporary Chemical and Biological Sciences

Phenol (B47542) and imidazole (B134444) derivatives are ubiquitous scaffolds in the landscape of modern chemical and biological sciences. Their prevalence stems from their versatile chemical reactivity and their ability to interact with a wide range of biological targets.

The phenol moiety, a hydroxyl group attached to a benzene (B151609) ring, is a key structural feature in numerous natural products and synthetic molecules. drugbank.com The hydroxyl group can act as a hydrogen bond donor and acceptor, and the aromatic ring can participate in various non-covalent interactions, making it a crucial component for molecular recognition at biological targets. Phenolic compounds are widely recognized for their antioxidant properties, which are attributed to their ability to scavenge free radicals. nih.gov This activity is central to their investigation for roles in mitigating oxidative stress-related conditions. Furthermore, the phenol group is present in a significant number of FDA-approved drugs, highlighting its importance in medicinal chemistry.

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. jchemrev.com This structure is a fundamental component of essential biological molecules, including the amino acid histidine and purine (B94841) bases in nucleic acids. The imidazole nucleus is amphoteric, meaning it can act as both a weak acid and a weak base, a property that is crucial for its role in enzyme catalysis. jchemrev.com In medicinal chemistry, the imidazole scaffold is considered a "privileged" structure due to its ability to bind to a multitude of receptors and enzymes through hydrogen bonding, coordination with metal ions, and other interactions. jchemrev.com Consequently, imidazole derivatives have been successfully developed into a broad spectrum of therapeutic agents. jchemrev.combiolmolchem.com

The conjugation of phenol and imidazole moieties into single molecular entities has been a strategy to develop compounds with potentially synergistic or novel biological activities, such as enhanced antioxidant and antifungal effects. nih.gov

Table 1: Selected Biological Activities of Phenol and Imidazole Derivatives

Biological Activity Compound Class Reference
Antioxidant Phenols, Imidazoles nih.govmdpi.com
Anti-inflammatory Phenols, Imidazoles biolmolchem.com
Anticancer Imidazoles jchemrev.com
Antifungal Imidazoles jchemrev.com
Antibacterial Imidazoles jchemrev.com
Antiviral Imidazoles jchemrev.com
Antiprotozoal Imidazoles jchemrev.com
Antihypertensive Imidazoles nih.gov

Rationale for Dedicated Research on the 4 2 1h Imidazol 1 Yl Ethoxy Phenol Scaffold

While extensive research exists for the broader classes of phenol (B47542) and imidazole (B134444) derivatives, dedicated studies on the specific scaffold of 4-[2-(1H-Imidazol-1-yl)ethoxy]phenol are more nascent. The rationale for investigating this particular molecule is rooted in the strategic combination of its three core components: the phenol group, the imidazole ring, and the ethoxy linker.

The primary motivation for studying this scaffold is the potential for synergistic or complementary biological activities. The phenol group confers potent antioxidant and radical-scavenging properties. nih.gov The imidazole moiety is a versatile pharmacophore known for a wide array of activities, including anticancer, antifungal, and anti-inflammatory effects. jchemrev.combiolmolchem.com The combination of these two in a single molecule could lead to multifunctional agents. For instance, compounds that possess both antioxidant and another specific therapeutic activity are of great interest for diseases where oxidative stress is a contributing factor.

The ethoxy linker is not merely a spacer; it provides conformational flexibility, allowing the phenol and imidazole rings to orient themselves optimally for interaction with biological targets. This flexibility can be crucial for fitting into binding pockets of enzymes or receptors. Furthermore, the ether linkage can improve the compound's pharmacokinetic properties, such as solubility and membrane permeability, compared to a more rigid, directly linked system.

Research into structurally similar compounds provides a strong basis for the investigation of this compound. For example, nitroimidazole derivatives connected to other aromatic rings via ether linkages have been explored as hypoxic cell radiosensitizers for cancer therapy. nih.gov This suggests that the imidazole-ethoxy-phenyl framework is a viable scaffold for developing targeted therapeutics. Studies on various phenol-imidazole conjugates have demonstrated their potential as effective radical scavengers and modulators of concerted proton-electron transfer processes, which are fundamental in many biological redox reactions. nih.govnih.gov Therefore, dedicated research on the this compound scaffold is justified by the promise of discovering novel therapeutic agents with potentially enhanced or unique biological profiles.

Computational and Theoretical Investigations into 4 2 1h Imidazol 1 Yl Ethoxy Phenol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving the Schrödinger equation, albeit with approximations, these methods can determine the electronic distribution and the most stable three-dimensional arrangement of atoms.

Density Functional Theory (DFT) Studies on Ground State Properties and Optimized Geometries

Density Functional Theory (DFT) is a widely used computational method that maps the electron density of a system to its energy. This approach is instrumental in determining the ground state properties and optimizing the geometry of molecules. For 4-[2-(1H-Imidazol-1-yl)ethoxy]phenol, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p), are used to predict bond lengths, bond angles, and dihedral angles. ppor.azresearchgate.net These calculations provide a detailed picture of the molecule's three-dimensional structure in its most stable energetic state. The structural parameters obtained from these theoretical models can then be compared with experimental data, often showing good agreement. nih.gov

Below is a representative table of optimized geometrical parameters that could be obtained from DFT calculations for a molecule with similar functional groups.

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-C (aromatic)~1.39--
C-N (imidazole)~1.38--
C-O (ether)~1.37--
O-H (phenol)~0.96--
C-C-N-~125-
C-O-C-~118-
C-C-C-C (ring)--~0

Ab Initio Computational Methods (e.g., Hartree-Fock, MP2) for Energy Landscape and Electronic Structure Elucidation

Ab initio methods, such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), provide an alternative to DFT for studying electronic structure. wikipedia.org The Hartree-Fock method is a foundational approach that approximates the many-electron wavefunction as a single Slater determinant. arxiv.org While it is a good starting point, it does not fully account for electron correlation.

MP2, a post-Hartree-Fock method, improves upon HF by including electron correlation effects through perturbation theory, typically leading to more accurate energy predictions. wikipedia.org These methods are crucial for exploring the energy landscape of this compound, identifying various conformations and their relative stabilities. By calculating the energies of different molecular arrangements, researchers can understand the molecule's flexibility and the energetic barriers between different shapes.

Prediction and Assignment of Vibrational Frequencies and Modes

Computational methods are also invaluable for predicting the vibrational spectra (infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to the atomic coordinates, one can determine the frequencies and corresponding atomic motions of the fundamental vibrational modes. ijaemr.comsmu.edu

For this compound, DFT calculations can predict the frequencies of characteristic vibrations, such as the O-H stretch of the phenol (B47542) group, the C-N stretching modes of the imidazole (B134444) ring, and the C-O stretching of the ether linkage. ijaemr.com These theoretical predictions, when compared to experimental spectra, aid in the assignment of the observed absorption bands to specific molecular motions. nih.gov

A sample of predicted vibrational frequencies for key functional groups is presented below.

Vibrational ModePredicted Frequency (cm⁻¹)
O-H Stretch (Phenol)~3600
C-H Stretch (Aromatic)~3100-3000
C=C Stretch (Aromatic)~1600-1450
C-N Stretch (Imidazole)~1350-1250
C-O Stretch (Ether)~1250-1050

Frontier Molecular Orbital (FMO) Theory and Reactivity Analysis (HOMO-LUMO Energy Gaps and Spatial Distributions)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orglibretexts.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). taylorandfrancis.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. taylorandfrancis.com The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. ppor.az A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates the opposite.

For this compound, the spatial distribution of the HOMO and LUMO can be visualized. Typically, the HOMO is located on the more electron-rich parts of the molecule, such as the phenol ring, while the LUMO may be distributed over the imidazole ring, suggesting these are the likely sites for nucleophilic and electrophilic attack, respectively. The HOMO-LUMO gap can be used to predict the molecule's electronic transitions and its potential as an electronic material. semanticscholar.org

Molecular OrbitalEnergy (eV)
HOMO-
LUMO-
Energy Gap (ΔE)-

Molecular Electrostatic Potential (MEP) Surface Mapping for Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. uni-muenchen.de It is a valuable tool for predicting how a molecule will interact with other charged species. researchgate.net The MEP map is colored to indicate different regions of electrostatic potential. wolfram.com Red areas represent regions of negative potential, which are attractive to positive charges (electrophiles), while blue areas indicate positive potential, attractive to negative charges (nucleophiles). Green and yellow regions represent intermediate potentials.

For this compound, the MEP surface would likely show a region of high negative potential around the oxygen atom of the phenol group and the nitrogen atoms of the imidazole ring, indicating these are potential sites for hydrogen bonding and electrophilic attack. Conversely, the hydrogen atom of the phenol's hydroxyl group would be a region of positive potential. This analysis helps in understanding intermolecular interactions and the molecule's reactivity. researchgate.net

Analysis of Non-Linear Optical (NLO) Properties and First-Order Hyperpolarizability

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in photonics and optoelectronics. mdpi.com Organic molecules with extended π-conjugated systems and significant charge asymmetry often possess large NLO properties.

Computational chemistry plays a vital role in the prediction and understanding of the NLO properties of molecules like this compound. A key parameter is the first-order hyperpolarizability (β), which quantifies the second-order NLO response. dnu.dp.ua DFT calculations can be used to compute the dipole moment (μ), the polarizability (α), and the first-order hyperpolarizability (β) of the molecule. researchgate.net A large value of β suggests that the molecule could be a promising candidate for NLO applications. researchgate.net The presence of donor (phenol) and acceptor-like (imidazole) moieties connected by a flexible bridge in this compound suggests it may exhibit interesting NLO behavior. semanticscholar.org

NLO PropertyCalculated Value (a.u.)
Dipole Moment (μ)-
Polarizability (α)-
First-Order Hyperpolarizability (β)-

Theoretical Modeling of Protonation and Tautomerization Processes of the Imidazole Moiety

The imidazole ring is a fundamental component of this compound, and its ability to undergo protonation and tautomerization is key to its chemical behavior and potential biological interactions. Theoretical modeling provides a molecular-level understanding of these dynamic processes.

Protonation Analysis: The imidazole ring possesses two nitrogen atoms: a pyridine-like nitrogen and a pyrrole-like nitrogen. The pyridine-like nitrogen, with its readily available lone pair of electrons, is the more basic and therefore the preferred site of protonation. Computational methods, particularly Density Functional Theory (DFT), are instrumental in quantifying the proton affinity and calculating the pKa value of the imidazole group. These calculations help to predict the likelihood of protonation under various physiological conditions. While specific theoretical studies on this compound are not extensively documented, research on analogous imidazole-containing compounds confirms the preferential protonation at the pyridine-like nitrogen.

Tautomerization Processes: Tautomerism in the imidazole ring involves the migration of a proton between the two nitrogen atoms. In an unsubstituted imidazole, the resulting tautomers are identical. However, the substitution in this compound leads to two distinct tautomers with different stabilities.

Quantum chemical calculations can predict the energy difference between these tautomers, and thus their equilibrium distribution. For instance, computational investigations of imidazole-acetic acid have demonstrated that intramolecular hydrogen bonding can significantly influence tautomeric preference. nih.gov Similarly, studies on 2-phenyl substituted imidazoles have shown through DFT calculations that both tautomeric forms can coexist in solution. mdpi.com A hypothetical representation of the energetic landscape between two tautomers of a substituted imidazole is provided below, illustrating how theoretical calculations can predict their relative populations.

TautomerCalculated Relative Energy (kcal/mol)Predicted Population at 298 K (%)
Tautomer 10.0088.1
Tautomer 21.2511.9

Note: The data presented is illustrative and derived from general findings for substituted imidazoles. Precise values for this compound would necessitate specific computational analysis.

In Silico Molecular Docking Simulations for Ligand-Target Prediction and Binding Mode Analysis

In silico molecular docking is a powerful computational tool for predicting the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. arabjchem.org This technique is pivotal in drug discovery for identifying potential therapeutic targets and elucidating the mechanism of action.

Ligand-Target Prediction: To identify potential biological targets for this compound, a reverse docking strategy can be employed. This involves screening the molecule against a vast library of protein structures to find potential binding partners. creative-biolabs.com The resulting protein-ligand complexes are then scored based on their predicted binding affinities, providing a ranked list of potential targets. This approach has been successfully applied to other imidazole derivatives to predict their interactions with enzymes such as DNA gyrase B. arabjchem.orgresearchgate.net

Binding Mode Analysis: Following the identification of a potential target, molecular docking provides a detailed picture of the binding mode. It predicts the precise orientation and conformation of this compound within the binding site of the target protein. This analysis highlights key intermolecular interactions, including hydrogen bonds, hydrophobic contacts, and π-π stacking, which stabilize the complex. For example, docking studies of other imidazole-based compounds have revealed that the imidazole ring often forms crucial interactions with amino acid residues like phenylalanine in the active site of enzymes. researchgate.net

Below is a hypothetical table summarizing the types of interactions that could be identified for this compound when docked into a putative protein kinase binding site.

Interaction TypeInteracting Amino Acid ResiduePredicted Distance (Å)
Hydrogen BondGlutamic Acid 1012.9
Hydrogen BondThreonine 1543.2
π-π StackingTyrosine 884.2
Hydrophobic InteractionValine 653.7

Note: This data is for illustrative purposes only and represents the kind of output generated from molecular docking simulations. The actual interactions are dependent on the specific protein target.

These computational approaches provide invaluable insights that can guide further experimental studies and the rational design of new molecules with enhanced biological activity.

Structure Activity Relationship Sar Studies of 4 2 1h Imidazol 1 Yl Ethoxy Phenol Derivatives

Rational Design and Synthesis of Structural Variants of the 4-[2-(1H-Imidazol-1-yl)ethoxy]phenol Scaffold

The rational design of derivatives based on the this compound scaffold involves the systematic modification of its three primary components: the imidazole (B134444) ring, the phenol (B47542) ring, and the ethoxy linker. The objective is to synthesize a library of structural variants to probe the chemical space around the lead compound and to optimize its biological activity.

The synthesis of these analogs often employs convergent strategies, where the key fragments are prepared separately and then coupled. A common synthetic route involves the nucleophilic substitution reaction between a reactive derivative of 2-(1H-imidazol-1-yl)ethanol and a substituted 4-hydroxyphenol. For instance, 2-(1H-imidazol-1-yl)ethanol can be converted to a tosylate or mesylate, which then reacts with various substituted phenols under basic conditions to yield the desired ether linkage. nih.gov An alternative approach involves the reaction of 4-fluoronitrobenzene derivatives with 2-(1H-imidazol-1-yl)ethanol, followed by reduction of the nitro group and subsequent diazotization and hydrolysis to yield the phenol.

Modifications can be introduced at several positions:

Imidazole Ring: Substituents can be introduced at the 2-, 4-, or 5-positions of the imidazole ring to modulate its electronic properties and steric profile. For example, introducing small alkyl or electron-withdrawing groups can influence the pKa of the imidazole nitrogen and its ability to act as a hydrogen bond acceptor.

Phenol Ring: The aromatic ring of the phenol moiety is a prime target for substitution. Halogens (F, Cl, Br), alkyl groups, alkoxy groups, or nitro groups can be introduced at the ortho- and meta-positions relative to the hydroxyl group. These modifications can significantly alter the compound's lipophilicity, electronic distribution, and metabolic stability. nih.gov

Ethoxy Linker: The length and flexibility of the linker connecting the imidazole and phenol rings can be varied. Replacing the ethoxy group with propoxy or butoxy chains, or introducing conformational constraints, can help determine the optimal spatial arrangement between the two aromatic systems for biological activity.

One-pot synthesis methods have also been developed for structurally related substituted imidazoles, involving the reaction of a diketone (like benzil), an aldehyde (such as a substituted salicylaldehyde), an amine, and an ammonium (B1175870) salt in a suitable solvent. nih.gov Such efficient synthetic strategies facilitate the rapid generation of a diverse library of compounds for SAR studies.

Elucidation of Key Pharmacophoric Features and Their Contribution to Biological Activities

A pharmacophore model defines the essential steric and electronic features required for a molecule to interact with a specific biological target. For derivatives of this compound, the key pharmacophoric features are derived from its constituent parts.

The Imidazole Moiety: The imidazole ring is a versatile pharmacophoric element. Its nitrogen atoms can act as hydrogen bond acceptors, and the N-1 nitrogen is often involved in coordinating with metal ions in metalloenzymes. The aromatic nature of the ring allows for π-π stacking interactions with aromatic residues in a protein's active site. The electron-rich properties of the imidazole scaffold enable it to bind with a variety of proteins and enzymes. rjptonline.org

The Phenolic Hydroxyl Group: The -OH group on the phenol ring is a crucial hydrogen bond donor and can also act as a hydrogen bond acceptor. Its acidity can be modulated by substituents on the ring, which in turn affects its interaction with biological targets. In many contexts, the phenol group is essential for antioxidant activity or for anchoring the molecule within a receptor binding pocket.

The Aromatic Rings: Both the imidazole and phenol rings serve as hydrophobic cores that can engage in van der Waals and hydrophobic interactions with nonpolar regions of a target protein. A four-featured pharmacophore model developed for other heterocyclic compounds, which includes two aromatic rings, a hydrophobic center, and a hydrogen bond acceptor, provides a relevant framework for understanding the potential interactions of this scaffold. researchgate.net

The Ether Linkage: The ethoxy linker provides a specific spatial separation and conformational flexibility between the imidazole and phenol moieties. This spacing is often critical for allowing the two terminal aromatic groups to simultaneously occupy specific binding pockets within a receptor or enzyme active site.

Structure-activity relationship studies on related benzimidazole (B57391) derivatives have shown that the type and position of substituents on the aromatic rings significantly impact biological activity. For instance, in a series of antiplasmodial benzimidazoles, electron-donating groups on one aromatic ring and a pyridine-type structure on the other were found to be favorable for activity. nih.gov This highlights the importance of a systematic exploration of substituents to fine-tune the electronic and steric properties of the this compound scaffold.

Correlation of Molecular Descriptors with Observed Biological Activity Profiles

To quantify the effects of structural modifications on biological activity, various molecular descriptors are calculated and correlated with experimental data. These descriptors represent the physicochemical properties of the molecules, such as their hydrophobicity, electronic characteristics, and steric profile.

Key molecular descriptors for the this compound series include:

LogP (Octanol-Water Partition Coefficient): This descriptor measures the hydrophobicity of a compound. A proper balance of hydrophilicity and lipophilicity is crucial for oral bioavailability and cell membrane permeability. For some classes of phenolic compounds, toxicity has been shown to depend on LogP. researchgate.net

Molecular Weight (MW): The size of the molecule can influence its diffusion, transport, and ability to fit into a binding site.

Topological Polar Surface Area (TPSA): TPSA is a good indicator of a drug's transport properties, particularly its ability to permeate cell membranes.

Electronic Descriptors: Parameters like the Hammett constant (σ) for substituents on the phenol ring quantify their electron-donating or electron-withdrawing nature. Dipole moment and atomic charges also play a role in electrostatic interactions with the target. researchgate.net

Steric Descriptors: Molar refractivity (MR) and Taft steric parameters (Es) describe the size and shape of substituents, which are critical for determining the steric compatibility between the ligand and its binding site. SAR studies on other heterocyclic systems have demonstrated that the width and hydrophobicity of substituents can be directly proportional to their minimum inhibitory concentration (MIC) against certain bacteria. imrpress.com

By systematically varying substituents and measuring the resulting biological activity, a correlation can be established. For example, a hypothetical study might reveal that increasing the hydrophobicity of the substituent on the phenol ring up to a certain point enhances activity, after which further increases lead to a decrease in potency (a "Biliniar" relationship), possibly due to poor solubility or unfavorable steric interactions.

Table 1: Hypothetical Correlation of Molecular Descriptors with Biological Activity (IC₅₀) for Substituted this compound Derivatives

Derivative (Substituent at Phenol C2)LogPTPSA (Ų)Molecular Weight ( g/mol )IC₅₀ (µM)
-H (Parent Compound)2.1051.5218.2415.2
-Cl2.8051.5252.698.5
-CH₃2.5551.5232.2711.8
-OCH₃2.0560.7248.279.7
-NO₂1.9597.3263.2425.4

Note: The data in this table is illustrative and does not represent actual experimental results.

This illustrative data suggests that a chloro substituent, which increases lipophilicity without significantly altering size, is beneficial for activity, whereas a bulky and highly polar nitro group is detrimental.

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Imidazole-Phenol Hybrid Molecules

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.net For imidazole-phenol hybrid molecules, QSAR models serve as predictive tools to estimate the activity of newly designed, unsynthesized compounds, thereby prioritizing synthetic efforts. researchgate.net

The development of a QSAR model typically involves the following steps:

Data Set Assembly: A series of structurally related this compound derivatives with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. This dataset is then divided into a training set for model development and a test set for external validation.

Descriptor Calculation: A large number of molecular descriptors (physicochemical, electronic, steric, topological, etc.) are calculated for each molecule in the dataset.

Variable Selection: Statistical methods, such as stepwise multiple linear regression (MLR) or genetic algorithms (GA), are used to select a subset of descriptors that have the most significant correlation with the biological activity. researchgate.net This step is crucial to avoid overfitting and to create a robust and interpretable model.

Model Generation and Validation: A mathematical equation is generated that links the selected descriptors to the activity. For example, a simple MLR model might take the form:

log(1/IC₅₀) = c₀ + c₁(LogP) + c₂(MR) - c₃*(TPSA) The statistical quality and predictive power of the model are assessed using various metrics. Internal validation is often performed using the leave-one-out cross-validation method (q²). A high q² value (e.g., > 0.6) indicates good internal predictive ability. researchgate.net The model's true predictive power is then evaluated using the external test set of compounds that were not used in model generation.

QSAR models for imidazole derivatives have highlighted the importance of steric, electrostatic, and hydrophobic features. rjptonline.org For instance, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) can generate contour maps that visualize regions where steric bulk or specific electrostatic charges are predicted to increase or decrease biological activity, providing direct visual cues for molecular design. By applying these methodologies to the this compound scaffold, researchers can accelerate the discovery of new lead compounds with improved therapeutic profiles.

Mechanistic and Pre Clinical Biological Studies of 4 2 1h Imidazol 1 Yl Ethoxy Phenol Analogues Excluding Clinical Human Trials

In Vitro Efficacy and Selectivity Profiling against Biological Targets

Antimicrobial Activity against Specific Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae)

Analogues of 4-[2-(1H-Imidazol-1-yl)ethoxy]phenol have demonstrated notable in vitro activity against a variety of bacterial strains. The imidazole (B134444) core is a known pharmacophore in many antimicrobial agents. researchgate.net The antibacterial efficacy of these compounds is often attributed to their ability to disrupt bacterial cell membranes and interfere with essential cellular processes. nano-ntp.com

Studies on various imidazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, certain 4,5-diphenyl-1H-imidazole derivatives have been screened for their activity against Staphylococcus aureus and Escherichia coli. One particular derivative, compound 6d in a study, exhibited potent activity against S. aureus with a Minimum Inhibitory Concentration (MIC) of 4 μg/mL, which was twofold more potent than the standard drug ciprofloxacin (B1669076) in that specific assay. scirp.org Other related compounds showed moderate activity against S. aureus and Enterococcus faecalis. scirp.org

The antimicrobial potential of imidazole derivatives is often linked to their structural features, which allow for interactions with bacterial targets. researchgate.net The presence of different substituents on the imidazole and phenyl rings can significantly influence the antibacterial spectrum and potency.

Table 1: In Vitro Antibacterial Activity of Selected Imidazole Analogues

Compound/Analogue Bacterial Strain MIC (μg/mL) Reference
Imidazole Derivative 6d Staphylococcus aureus 4 scirp.org
Imidazole Derivative 6c Staphylococcus aureus 16 scirp.org
Imidazole Derivative 6c Enterococcus faecalis 16 scirp.org
Thio-oxadiazole Derivative 8b Staphylococcus aureus 32 researchgate.net
Various Thio-oxadiazole Derivatives Enterococcus faecalis 128 researchgate.net
Various Thio-oxadiazole Derivatives Pseudomonas aeruginosa 128 researchgate.net

Antifungal Activity against Fungal Pathogens (e.g., Candida albicans, Aspergillus fumigatus, Magnaporthe oryzae)

The imidazole scaffold is a cornerstone of many clinically used antifungal agents, such as ketoconazole (B1673606) and miconazole. wikipedia.orgnih.gov These drugs primarily exert their effect by inhibiting the fungal enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. nano-ntp.com The disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death. nano-ntp.com

Analogues of this compound have been investigated for their antifungal properties against a range of fungal pathogens. For example, a series of imidazole derivatives containing a 2,4-dienone motif displayed broad-spectrum antifungal activity. nih.gov Two compounds from this series, 31 and 42, were particularly effective against a fluconazole-resistant strain of Candida albicans, both exhibiting a MIC value of 8 µg/mL. nih.gov Other studies have also reported on the anti-Candida activity of various imidazole derivatives, with some showing superior potency to the standard drug fluconazole. nih.govmdpi.com

Table 2: In Vitro Antifungal Activity of Selected Imidazole Analogues

Compound/Analogue Fungal Pathogen MIC (μg/mL) Reference
Imidazole Derivative 31 Candida albicans (fluconazole-resistant) 8 nih.gov
Imidazole Derivative 42 Candida albicans (fluconazole-resistant) 8 nih.gov
Imidazole Derivative 24 Candida albicans 2 nih.gov
Imidazole Derivative 24 Candida glabrata 4 nih.gov
Imidazole Derivative 24 Candida parapsilosis 16 nih.gov
Imidazole Derivative 24 Cryptococcus neoformans 8.33 nih.gov
Imidazole Derivative 24 Aspergillus fumigatus >20 nih.gov
SAM3 Candida spp. (mean) 200 mdpi.com
AM5 Candida spp. (mean) 312.5 mdpi.com

Enzymatic Inhibition Assays (e.g., Acyl-CoA:Cholesterol O-Acyltransferase-1 (ACAT-1) for related compounds)

Acyl-CoA:Cholesterol O-acyltransferase (ACAT) is an enzyme responsible for the intracellular esterification of cholesterol. nih.govresearchwithrutgers.com Inhibition of ACAT is a potential therapeutic strategy for managing atherosclerosis. nih.gov Several imidazole-containing compounds have been identified as potent inhibitors of ACAT.

A series of 4,5-diaryl-2-(substituted thio)-1H-imidazoles were synthesized and shown to be potent inhibitors of ACAT. nih.gov One compound from this series, DuP 128, demonstrated an in vitro IC50 value of 10 nM for the inhibition of ACAT in rat hepatic microsomes. nih.gov The structure-activity relationship studies of these imidazole derivatives have provided insights into the key structural features required for potent ACAT inhibition. nih.govresearchwithrutgers.comnih.gov

Table 3: In Vitro ACAT-1 Inhibitory Activity of Selected Imidazole Analogues

Compound/Analogue Enzyme Source IC50 (nM) Reference

Antioxidant Scavenging Activity (e.g., DPPH, hydroxyl radical, superoxide (B77818) anion)

The combination of a phenol (B47542) and an imidazole ring in the same molecule has been explored for potential antioxidant properties. Phenolic compounds are well-known for their ability to scavenge free radicals, while the imidazole moiety can also contribute to antioxidant activity. nih.goveurekaselect.com The antioxidant capacity of these compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, hydroxyl radical scavenging assay, and superoxide anion scavenging assay.

Studies on phenolic imidazole derivatives have demonstrated their ability to act as potent antioxidants. nih.goveurekaselect.com The antioxidant activity is influenced by the number and position of hydroxyl groups on the phenolic ring. researchgate.net In some cases, these synthetic compounds have shown antioxidant activity superior to that of the reference compound Trolox. nih.goveurekaselect.com

Table 4: In Vitro Antioxidant Activity of Selected Phenol-Imidazole Analogues

Compound/Analogue Assay IC50 (μg/mL) Reference
Butanol fraction of M. hypoleuca FRAP 0.48 e3s-conferences.org
Ethyl acetate (B1210297) fraction of M. hypoleuca DPPH 14.31 e3s-conferences.org
Ethyl acetate fraction of M. hypoleuca ABTS 2.10 e3s-conferences.org
Polygonum aviculare L. extract DPPH 50 biorxiv.org

In Vitro Cytotoxicity and Antiproliferative Effects on Cancer Cell Lines

Imidazole derivatives have been extensively investigated for their potential as anticancer agents. nih.gov Their mechanisms of action can be diverse, including the inhibition of key enzymes involved in cell proliferation and the induction of apoptosis. nih.gov

The in vitro cytotoxicity of various imidazole-based compounds has been evaluated against a panel of human cancer cell lines. For example, a series of 5-aryl-1-arylideneamino-1H-imidazole-2(3H)-thiones showed moderate to good antitumor activities against breast (MCF-7), liver (HepG2), and colon (HCT-116) cancer cell lines. researchgate.net One compound in this series demonstrated potent cytotoxicity with IC50 values below 5 μM against all tested cell lines. researchgate.net Other studies have reported on the antiproliferative effects of different imidazole analogues, highlighting their potential for development as novel anticancer therapeutics. mdpi.com

Table 5: In Vitro Cytotoxicity of Selected Imidazole Analogues against Cancer Cell Lines

Compound/Analogue Cancer Cell Line IC50 (μM) Reference
Imidazole derivative 5 MCF-7 (Breast) < 5 researchgate.net
Imidazole derivative 5 HepG2 (Liver) < 5 researchgate.net
Imidazole derivative 5 HCT-116 (Colon) < 5 researchgate.net
Quercetin-olaparib hybrid 1 HCT116 (Colon) 22.4 researchgate.net
Quercetin-olaparib hybrid 2 HCT116 (Colon) 0.34 researchgate.net

Molecular Mechanism of Action Investigations in Cellular and Sub-Cellular Systems

The molecular mechanisms underlying the biological activities of this compound analogues are multifaceted. For their antimicrobial effects, a primary mechanism involves the disruption of microbial cell membrane integrity. nano-ntp.com This can lead to the leakage of essential cellular components and subsequent cell death. nano-ntp.com In fungi, a more specific mechanism is the inhibition of lanosterol 14α-demethylase, an enzyme critical for ergosterol biosynthesis, which is vital for the structure and function of the fungal cell membrane. nano-ntp.com

In the context of their anticancer properties, imidazole derivatives have been shown to interfere with various cellular processes. Some analogues can inhibit tubulin polymerization, a critical process for cell division, by interacting with the colchicine (B1669291) binding site. researchgate.net Others may target specific enzymes involved in DNA replication and repair, leading to DNA damage and the induction of apoptosis. nih.gov The ability of the imidazole ring to interact with biological macromolecules through hydrogen bonding and other non-covalent interactions is a key factor in its diverse mechanisms of action. nano-ntp.com Theoretical studies, such as those using density functional theory (DFT), have been employed to investigate the reaction mechanisms at a molecular level, for instance, in the imidazole-catalyzed phenol-epoxy ring-opening reaction, which provides insights into the reactivity and potential interactions of these compounds. researchgate.net

Receptor Binding and Activation/Inhibition Studies

Direct receptor binding and activation or inhibition studies for this compound are not available in the current scientific literature. However, research on various imidazole-containing compounds has demonstrated their ability to interact with a range of biological receptors. For instance, certain imidazole derivatives have been investigated for their affinity for adrenergic and imidazoline (B1206853) receptors. While these studies provide a general context for the pharmacological potential of imidazole-based compounds, specific data for this compound is absent.

Modulation of Intracellular Signaling Pathways

There is no specific information on how this compound modulates intracellular signaling pathways. Research on other phenolic and imidazole-containing compounds has shown that they can influence inflammatory signaling cascades. For example, some natural and synthetic phenolic compounds have been found to inhibit the activation of pathways involving nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are crucial in the inflammatory response. Additionally, some imidazole derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins. nih.gov However, it is important to note that these findings are for related but distinct molecules, and similar activity for this compound has not been demonstrated.

Investigation of Molecular Interactions with Biological Macromolecules (e.g., proteins, nucleic acids)

Specific studies on the molecular interactions of this compound with biological macromolecules are not available. However, molecular docking studies have been performed on various imidazole-based compounds to predict their binding modes with protein targets. For example, a study on novel imidazole derivatives identified potential interactions with the active site of COX-2. nih.gov These computational models suggest that the imidazole and phenyl moieties can form key hydrogen bonds and hydrophobic interactions within the enzyme's active site. nih.gov Another study on 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues also utilized molecular docking to investigate their binding to tubulin. nih.gov It is plausible that this compound could interact with similar biological targets, but this remains speculative without direct experimental evidence.

In Vivo Pharmacological Evaluation in Non-Human Models

Efficacy Assessment in Relevant Animal Models of Disease (e.g., inflammatory pain)

There are no published in vivo studies evaluating the efficacy of this compound in animal models of disease. However, various analogues containing imidazole or phenol motifs have been assessed for their anti-inflammatory and analgesic properties in rodent models. A common model used is the carrageenan-induced paw edema model in rats, which assesses acute inflammation. In a study on indazole derivatives, which are structurally related to imidazoles, significant dose-dependent inhibition of paw edema was observed. nih.govnih.gov Another study on novel imidazole analogues demonstrated good anti-inflammatory activity in the same model, with some compounds showing efficacy comparable to the standard drug diclofenac. nih.gov

Compound ClassAnimal ModelKey FindingsReference
Indazole DerivativesCarrageenan-induced paw edema in ratsDose-dependent inhibition of paw edema nih.govnih.gov
Novel Imidazole AnaloguesCarrageenan-induced paw edema in ratsSome compounds showed anti-inflammatory activity comparable to diclofenac nih.gov

Chemical Derivatization and Functionalization Strategies for 4 2 1h Imidazol 1 Yl Ethoxy Phenol

The molecular structure of 4-[2-(1H-Imidazol-1-yl)ethoxy]phenol presents several reactive sites amenable to chemical modification. These include the phenolic hydroxyl group, the imidazole (B134444) ring, and the ethoxy linker connecting these two moieties. Strategic derivatization at these positions allows for the synthesis of novel compounds with tailored physicochemical and biological properties.

Advanced Analytical Methods for Detection and Quantification of 4 2 1h Imidazol 1 Yl Ethoxy Phenol

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in the analysis of 4-[2-(1H-Imidazol-1-yl)ethoxy]phenol, providing the necessary separation from impurities and other components. High-Performance Liquid Chromatography (HPLC) is the most prominent method, while Gas Chromatography (GC) can be employed for volatile derivatives.

The development of a robust HPLC method for this compound involves a systematic optimization of chromatographic conditions to achieve the desired separation and sensitivity. Key parameters that are typically evaluated include the stationary phase, mobile phase composition, flow rate, and detector wavelength.

A common approach for the analysis of this compound involves reversed-phase HPLC, utilizing a C18 column. The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (typically acetonitrile (B52724) or methanol). The pH of the aqueous phase is a critical parameter that influences the retention time and peak shape of the analyte. Isocratic elution is often suitable for routine analysis, while gradient elution may be necessary for complex samples containing multiple impurities.

Validation of the developed HPLC method is essential to ensure its reliability and is performed according to the guidelines of the International Council for Harmonisation (ICH). The validation process typically includes the assessment of the following parameters:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, and matrix components.

Linearity: The establishment of a linear relationship between the concentration of the analyte and the detector response over a defined range.

Range: The concentration interval over which the method is precise, accurate, and linear.

Accuracy: The closeness of the test results obtained by the method to the true value, often determined by recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The following table provides an example of typical HPLC method parameters for the analysis of this compound:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 6.8) (30:70, v/v)
Flow Rate 1.0 mL/min
Detection UV at 270 nm
Injection Volume 20 µL
Column Temperature 30 °C

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and the presence of a polar phenolic hydroxyl group. These characteristics can lead to poor peak shape, thermal degradation, and adsorption onto the GC column. To overcome these limitations, derivatization is often employed to convert the analyte into a more volatile and thermally stable derivative.

Common derivatization strategies for compounds containing hydroxyl and imidazole (B134444) groups include silylation and acylation. Silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), react with the active hydrogen of the phenolic group to form a less polar and more volatile trimethylsilyl (B98337) (TMS) ether.

The development of a GC method for the derivatized analyte involves the optimization of several parameters, including the choice of the derivatizing agent, reaction conditions (temperature and time), GC column (stationary phase), temperature program, and detector. A flame ionization detector (FID) is commonly used for quantification, while a mass spectrometer (MS) can be used for identification.

The validation of a GC method for a derivatized compound follows similar principles to HPLC validation, ensuring the method's specificity, linearity, accuracy, precision, and robustness.

Hyphenated Techniques for Comprehensive Identification and Quantification

Hyphenated techniques, which combine a separation technique with a spectroscopic detection method, provide a powerful tool for the comprehensive analysis of this compound. These methods offer both high-resolution separation and detailed structural information, enabling unambiguous identification and accurate quantification.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a highly sensitive and selective technique that couples the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer. This combination allows for the determination of the molecular weight of the analyte and provides structural information through fragmentation patterns.

For the analysis of this compound, electrospray ionization (ESI) is a commonly used ionization source, typically operating in the positive ion mode due to the basic nature of the imidazole ring. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass analyzers, can provide highly accurate mass measurements, which aids in the confirmation of the elemental composition of the parent ion and its fragments.

Tandem mass spectrometry (MS/MS) experiments can be performed to further elucidate the structure of the compound. In these experiments, the precursor ion corresponding to the protonated molecule [M+H]⁺ is selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions. The fragmentation pattern can be used to confirm the identity of the compound and to identify unknown impurities or degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. As discussed earlier, derivatization of this compound is necessary for its analysis by GC. The coupling of GC with MS allows for the separation of the derivatized analyte from other components in a complex mixture, followed by its identification based on its mass spectrum.

The electron ionization (EI) source is commonly used in GC-MS, which generates a reproducible fragmentation pattern that can be compared to spectral libraries for compound identification. The mass spectrum of the derivatized this compound will exhibit a molecular ion peak (if stable enough) and a series of fragment ions that are characteristic of its structure.

GC-MS is particularly useful for the analysis of complex mixtures and for the identification of unknown volatile or semi-volatile impurities that may be present in the sample.

Spectrometric Detection Methods

Spectrometric methods are invaluable for the structural elucidation and quantification of this compound. These techniques are often used in conjunction with chromatographic methods for comprehensive characterization.

Ultraviolet-Visible (UV-Vis) Spectroscopy: this compound exhibits characteristic absorption in the ultraviolet region of the electromagnetic spectrum due to the presence of the phenolic and imidazole chromophores. A UV-Vis spectrum of the compound typically shows absorption maxima that can be used for quantification purposes, as described in the HPLC section. The position and intensity of the absorption bands can be influenced by the solvent and the pH of the solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound. Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

The ¹H NMR spectrum will show distinct signals for the protons of the imidazole ring, the ethoxy chain, and the phenolic ring. The chemical shifts, splitting patterns (multiplicity), and integration of these signals are consistent with the proposed structure.

The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule, and their chemical shifts are indicative of their chemical environment (e.g., aromatic, aliphatic, attached to nitrogen or oxygen).

The following table summarizes the expected ¹H NMR spectral data for this compound:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.6s1HImidazole C2-H
~7.1s1HImidazole C4/5-H
~6.9s1HImidazole C4/5-H
~6.8d2HPhenolic H (ortho to -OH)
~6.7d2HPhenolic H (ortho to -OCH₂)
~4.2t2H-O-CH₂-CH₂-N-
~4.1t2H-O-CH₂-CH₂-N-
~9.5s1HPhenolic -OH

Note: The exact chemical shifts and multiplicities may vary depending on the solvent and the NMR instrument used.

Fluorescence Detection (FLD) for Enhanced Sensitivity

Fluorescence detection is an inherently sensitive and selective technique for compounds that fluoresce. Phenolic compounds, including this compound, often exhibit native fluorescence due to the presence of the aromatic ring and the hydroxyl group. This intrinsic property can be exploited for their direct determination by HPLC-FLD.

The principle of fluorescence detection involves exciting the analyte at a specific wavelength (λex) and measuring the emitted light at a longer wavelength (λem). This process offers greater selectivity compared to UV-Vis absorption detection because fewer compounds fluoresce, reducing the likelihood of interfering signals from other compounds in the sample matrix. ub.edu The choice of optimal excitation and emission wavelengths is crucial for achieving maximum sensitivity and is dependent on both the analyte's chemical structure and the characteristics of the detector's light source, such as a xenon flash lamp. thermofisher.com

For phenolic compounds, excitation is often performed in the ultraviolet range, with emission occurring in the ultraviolet or visible range. For instance, in the analysis of flavanols, which are also phenolic compounds, an excitation wavelength of 280 nm and an emission wavelength of 347 nm have been successfully employed, demonstrating significantly increased sensitivity and selectivity over UV detection. ub.edu

The table below illustrates typical excitation and emission wavelengths used for the fluorescence detection of phenolic compounds, which can serve as a starting point for method development for this compound.

Compound ClassExcitation Wavelength (λex)Emission Wavelength (λem)Reference
Flavanols (e.g., Catechins)280 nm347 nm ub.edu
General PhenolsNot specifiedNot specified
Derivatized Amines450 nm540 nm mdpi.com

This table is interactive. Click on the headers to sort.

While direct fluorescence detection can be effective, its sensitivity may be limited for trace-level analysis. In such cases, pre-column derivatization can be employed to introduce a highly fluorescent tag to the molecule, thereby significantly enhancing the detector response.

Pre-column Derivatization Strategies for Improved Detection Limits and Selectivity

Pre-column derivatization is a powerful technique used in HPLC to improve the analytical properties of target compounds. scirp.org For this compound, derivatization of the phenolic hydroxyl group can introduce a fluorophore, a molecule with a high quantum yield of fluorescence. This chemical modification can lead to a substantial increase in sensitivity, allowing for the quantification of the analyte at very low concentrations. scirp.org Furthermore, derivatization can enhance the selectivity of the analysis by targeting a specific functional group, and it can also improve the chromatographic behavior of the analyte. scirp.org

A variety of derivatizing reagents are available for phenolic compounds, each with its own reaction conditions and resulting fluorescent properties. scirp.org The choice of reagent depends on factors such as the reactivity of the target functional group, the desired fluorescence characteristics, and the stability of the resulting derivative. nih.gov

One notable derivatizing agent for phenols is 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl). nih.govnih.gov This reagent reacts with the phenolic hydroxyl group to form a highly fluorescent derivative. The derivatization reaction is typically carried out at an elevated temperature to ensure completion. For example, the reaction of phenols with DIB-Cl has been reported to be complete within 30 minutes at 60°C. nih.gov The resulting DIB-derivatives of phenols can be separated by reversed-phase HPLC and detected with high sensitivity. nih.gov Detection limits for various phenol (B47542) derivatives using this method have been reported in the low micromolar to nanomolar range. nih.govnih.gov

Another class of derivatizing agents includes benzoyl chlorides and dansyl chloride, which have been used for the analysis of phenols in various samples. scirp.orgscirp.org The reaction conditions, such as pH and temperature, must be carefully optimized to achieve quantitative derivatization. For instance, the derivatization of phenols with 4-nitrobenzoyl chloride is typically performed in a borate (B1201080) buffer at a slightly alkaline pH. scirp.orgscirp.org

The following table summarizes key information on common derivatizing reagents for phenolic compounds, which could be adapted for the analysis of this compound.

Derivatizing ReagentTarget Functional GroupTypical Reaction ConditionsResulting DerivativeKey AdvantagesReference
4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl)Phenolic Hydroxyl60°C for 30 minHighly fluorescent esterHigh sensitivity, good stability of derivative nih.govnih.gov
4-Nitrobenzoyl ChloridePhenolic Hydroxyl50°C for 1 min in borate buffer (pH 8.5)UV-active esterRapid reaction scirp.orgscirp.org
Dansyl ChloridePhenolic HydroxylVariesFluorescent sulfonamideWell-established reagent scirp.orgscirp.org
4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F)Phenolic HydroxylVariesFluorescent etherHigh sensitivity scirp.orgscirp.org

This table is interactive. Click on the headers to sort.

Emerging Research Frontiers and Future Prospects for 4 2 1h Imidazol 1 Yl Ethoxy Phenol

Exploration of Novel Bioactive Applications Beyond Current Scope (e.g., neurological, metabolic)

The imidazole (B134444) nucleus is a common feature in many biologically active molecules, including the amino acid histidine and the neurotransmitter histamine. nih.gov This prevalence in biological systems suggests that derivatives of imidazole, such as 4-[2-(1H-Imidazol-1-yl)ethoxy]phenol, may possess a wide range of pharmacological activities that are yet to be discovered. The phenolic component of the molecule also contributes to its potential bioactivity, as phenolic compounds are well-known for their antioxidant properties and therapeutic effects in various metabolic conditions. mdpi.com

Future research could focus on the potential neurological applications of this compound. The structural similarities to known neurologically active compounds warrant investigation into its efficacy in conditions such as neurodegenerative diseases, where oxidative stress and inflammation play a crucial role. The compound's potential to modulate neurotransmitter systems or interact with specific receptors in the central nervous system could be a key area of study.

In the realm of metabolic diseases, the global prevalence of conditions like diabetes, obesity, and hyperlipidemia necessitates the search for new therapeutic agents. mdpi.com Polyphenols have demonstrated beneficial effects in mitigating the symptoms of metabolic syndrome. mdpi.com Therefore, it is plausible that this compound could exhibit favorable activities in this area. Investigations could explore its role in glucose metabolism, lipid regulation, and its potential as an anti-obesity agent.

Table 1: Potential Novel Bioactive Applications for this compound

Therapeutic Area Potential Application Rationale
Neurological Disorders Neuroprotective agent in diseases like Alzheimer's or Parkinson's Imidazole core's resemblance to neuroactive molecules; Phenolic moiety's antioxidant properties.
Anxiolytic or antidepressant effects Potential modulation of neurotransmitter systems.
Metabolic Diseases Antidiabetic agent Potential to influence glucose uptake and metabolism.
Anti-obesity agent Possible effects on lipid metabolism and adipogenesis.
Management of hyperlipidemia Potential to regulate cholesterol and triglyceride levels.

Integration into Supramolecular Assemblies and Smart Materials Development

The field of materials science is constantly seeking novel molecules that can self-assemble into complex, functional structures. The imidazole and phenol (B47542) groups in this compound provide sites for non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions are the driving forces behind the formation of supramolecular assemblies.

Future research could explore the ability of this compound to form liquid crystals, gels, or other ordered structures. The development of "smart" materials that respond to external stimuli like pH, light, or temperature is another exciting possibility. For instance, the protonation state of the imidazole ring is pH-dependent, which could be harnessed to create pH-responsive materials for applications in drug delivery or sensing.

The fluorescent properties inherent in some imidazole derivatives could also be exploited. nih.gov If this compound exhibits fluorescence, it could be incorporated into materials for use in optical sensors, imaging agents, or organic light-emitting diodes (OLEDs). The synthesis of polymers or coordination complexes containing this compound could lead to materials with unique and tunable properties.

Advanced Computational Design and Virtual Screening for Next-Generation Imidazole-Phenol Hybrid Molecules

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. researchgate.net Techniques such as molecular docking and virtual screening allow for the rapid in silico evaluation of large libraries of compounds for their potential to interact with a specific biological target or to possess desired material properties. researchgate.netnih.gov

For this compound, computational methods can be employed to design next-generation analogs with enhanced activity, selectivity, and pharmacokinetic profiles. By creating a virtual library of derivatives with modifications to the imidazole or phenol rings, or the ethoxy linker, researchers can predict which modifications are most likely to lead to improved compounds. nih.gov

Molecular dynamics simulations can provide insights into the conformational flexibility of these molecules and their interactions with biological macromolecules or other molecules in a material. tandfonline.com This information is crucial for understanding the structure-activity relationships and for the rational design of new and improved imidazole-phenol hybrids.

Table 2: Computational Approaches for Designing Next-Generation Imidazole-Phenol Hybrids

Computational Method Application Objective
Molecular Docking Predicting the binding orientation of ligands to a target protein. To identify potential biological targets and to guide the design of more potent inhibitors. researchgate.net
Virtual Screening High-throughput screening of large compound libraries against a target. To identify novel hit compounds with desired biological activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Correlating chemical structure with biological activity. To build predictive models for designing compounds with enhanced potency.
Molecular Dynamics Simulations Simulating the movement of atoms and molecules over time. To understand the conformational dynamics and binding stability of the compound with its target. tandfonline.com

Sustainable Synthesis and Green Chemistry Innovations for Compound Production

As the chemical industry moves towards more environmentally friendly practices, the principles of green chemistry are becoming increasingly important. nih.gov The synthesis of this compound and its derivatives should be approached with sustainability in mind.

Future research in this area will likely focus on the development of synthetic routes that minimize waste, reduce the use of hazardous reagents and solvents, and are energy-efficient. nih.govasianpubs.org This could involve the use of catalytic methods, which often offer higher selectivity and efficiency compared to stoichiometric reactions. nih.gov The exploration of solvent-free reaction conditions or the use of greener solvents like water or ionic liquids could also significantly reduce the environmental impact of the synthesis. asianpubs.orgresearchgate.net

Microwave-assisted synthesis is another green chemistry technique that can accelerate reaction times and improve yields. researchgate.net The development of one-pot or multi-component reactions, where multiple synthetic steps are combined into a single operation, can also contribute to a more sustainable process by reducing the need for purification of intermediates. asianpubs.orgresearchgate.net The ultimate goal is to develop a synthetic pathway to this compound that is not only efficient and scalable but also aligns with the principles of green and sustainable chemistry.

Q & A

Q. What synthetic methodologies are effective for producing 4-[2-(1H-Imidazol-1-yl)ethoxy]phenol, and how can yield and purity be optimized?

A multi-step synthesis approach is commonly employed. For example, a nucleophilic substitution (SN) reaction between imidazole derivatives and a phenolic intermediate containing a leaving group (e.g., halogen) at the ethoxy position is critical. Solvent selection (e.g., DMF or THF), temperature control (60–80°C), and catalyst use (e.g., K₂CO₃) significantly influence yield. Post-synthesis purification via column chromatography or recrystallization ensures >95% purity, as validated by HPLC and NMR .

Q. What analytical techniques are recommended for characterizing this compound’s structural integrity?

Key methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the imidazole ring’s presence (δ 7.5–8.0 ppm for aromatic protons) and ethoxy linkage (δ 3.8–4.2 ppm for -OCH₂-) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 245.1) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (e.g., C: 58.82%, H: 5.23%, N: 13.72%) .

Q. How can researchers assess the compound’s basic biological activity in vitro?

Initial screening should focus on:

  • Antifungal Assays : Broth microdilution (CLSI M38 guidelines) against Candida spp. or Aspergillus spp., with MIC values compared to fluconazole controls .
  • Platelet Aggregation Studies : Measure inhibition of thromboxane A₂ (TXA₂) synthesis in washed human platelets using arachidonic acid as a trigger, with TXB₂ quantified via radioimmunoassay (RIA) .

Advanced Research Questions

Q. What experimental strategies address contradictions in biological activity data across studies?

Discrepancies in reported IC₅₀ values (e.g., TXA₂ synthetase inhibition) may arise from assay conditions. To resolve this:

  • Standardize Substrate Concentrations : Use consistent arachidonic acid levels (e.g., 0.5 μM) in platelet aggregation assays .
  • Control Enzyme Sources : Compare activity in platelet microsomes versus recombinant TXA₂ synthetase to isolate matrix effects .
  • Validate via Orthogonal Methods : Confirm results with LC-MS/MS for TXB₂ quantification instead of relying solely on RIA .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for therapeutic applications?

Systematic modifications to the core structure include:

  • Ethoxy Chain Lengthening : Replace the ethoxy group with longer alkyl chains to enhance lipophilicity and membrane permeability.
  • Imidazole Substitution : Introduce electron-withdrawing groups (e.g., -Cl) at the imidazole 4-position to improve target binding affinity .
  • Phenol Ring Functionalization : Add para-substituents (e.g., -CF₃) to modulate metabolic stability .
    In silico docking (e.g., AutoDock Vina) against TXA₂ synthetase (PDB: 5K9G) can prioritize synthetic targets .

Q. What are the critical considerations for designing in vivo pharmacokinetic studies for this compound?

  • Dose Selection : Base initial doses on in vitro IC₅₀ values (e.g., 3 nM for TXA₂ inhibition) and adjust for bioavailability .
  • Metabolic Stability Assays : Use liver microsomes to identify major metabolites (e.g., O-demethylation or imidazole oxidation) .
  • Toxicology Screening : Monitor hepatic enzymes (ALT/AST) and renal function (creatinine clearance) in rodent models to establish safety margins .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.